

The Chemical Architecture of Hamamelose: A Technical Guide

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Compound of Interest

Compound Name: Hamamelose

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Introduction

Hamamelose is a naturally occurring branched-chain monosaccharide, an aldopentose with a hydroxymethyl group at the C2 position.^[1] Its unique structure distinguishes it from more common linear sugars and imparts specific chemical properties that are of interest in various fields, including glycobiology and medicinal chemistry. This technical guide provides an in-depth exploration of the chemical structure of **Hamamelose**, supported by quantitative data, experimental methodologies, and structural visualizations.

Chemical Structure and Nomenclature

Hamamelose, systematically known as 2-C-(hydroxymethyl)-D-ribose, is a hexose with the molecular formula C₆H₁₂O₆.^{[1][2][3]} The defining feature of its structure is the hydroxymethyl branch at the second carbon atom of the pentose chain. This branching prevents the formation of a standard hemiacetal at the anomeric carbon in the same manner as linear aldoses.

Systematic Name (IUPAC): (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal^{[1][4]}

Synonyms: D-**Hamamelose**, 2-C-Hydroxymethyl-D-ribose^{[1][2][5]}

In solution, **Hamamelose** exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic forms can be five-membered rings (furanoses) or six-

membered rings (pyranoses), with each existing as α and β anomers.^{[6][7]} Solid-state analysis has confirmed the presence of a mixture of α - and β -furanoses and pyranoses.^[6] The L-enantiomer, L-**Hamamelose**, also exists and has been synthesized.^{[8][9]}

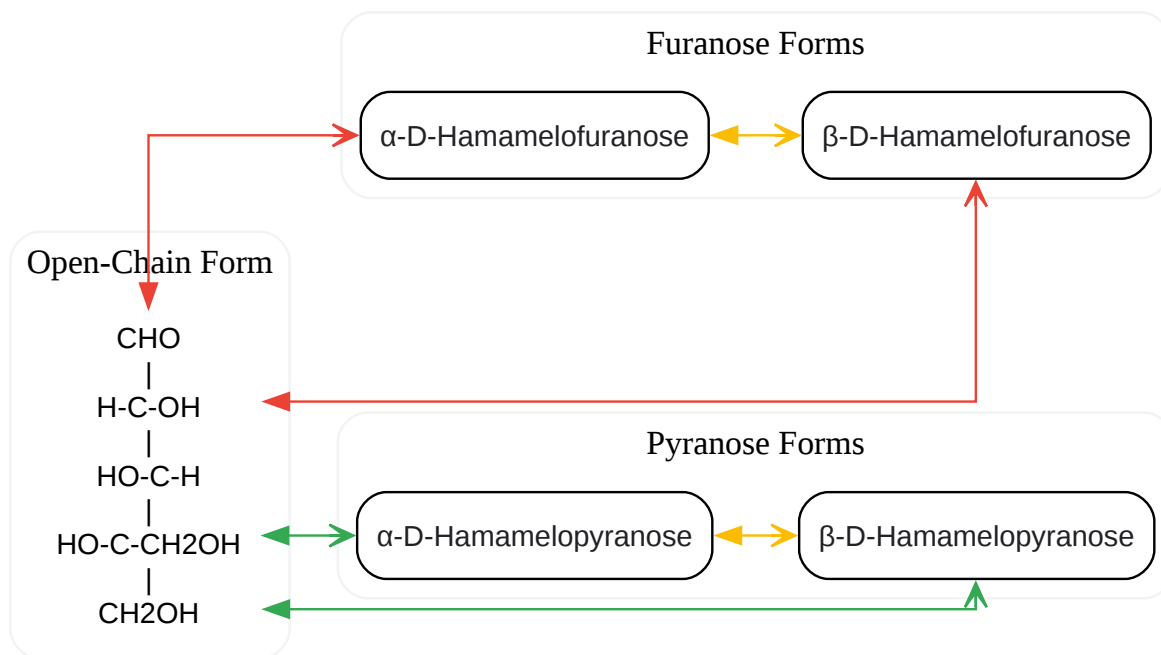
Quantitative Physicochemical Data

The following table summarizes key quantitative properties of D-**Hamamelose**.

| Property | Value | Source(s) |
|-------------------|-----------------|---|
| Molecular Formula | C6H12O6 | [1] [2] [3] [4] [5] |
| Molecular Weight | 180.16 g/mol | [1] [2] [5] |
| Monoisotopic Mass | 180.06338810 Da | [1] [10] |
| CAS Number | 4573-78-8 | [1] [3] [5] |

Structural Forms of D-Hamamelose in Equilibrium

The diagram below illustrates the equilibrium between the open-chain and the cyclic furanose and pyranose forms of D-**Hamamelose**. The formation of the six-membered pyranose ring occurs through the reaction of the C5 hydroxyl group with the C1 aldehyde, while the five-membered furanose ring is formed by the reaction of the C4 hydroxyl group with the aldehyde.
[\[11\]](#)[\[12\]](#)



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Equilibrium of D-**Hamamelose** forms in solution.

Experimental Protocols

Synthesis of L-Hamamelose

An efficient synthesis of L-**Hamamelose** has been achieved starting from D-ribose.[9] The multi-step process involves a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond in a vinyl diol intermediate.[9] [13] The stability of the lactol form of an intermediate prevents over-oxidation during the cleavage step.[9] This synthetic route provides a valuable chiral building block for the synthesis of other enantiopure compounds.[9]

Enzymatic Acylation of D-Hamamelose

Regioselective acylation of D-**Hamamelose** is crucial for the synthesis of bioactive compounds like hamamelitannin (2',5-di-O-galloyl-D-hamamelofuranose).[14][15][16] A common experimental approach involves enzymatic catalysis.

A representative protocol for enzymatic benzylation is as follows:

- D-**Hamamelose** is suspended in a suitable organic solvent such as t-butyl methyl ether (t-BuMeO).[14]
- Molecular sieves (4Å) are added to maintain anhydrous conditions.[14]
- An acyl donor, for example, vinyl benzoate, is added in excess.[14]
- An immobilized lipase, such as Lipozyme TL IM, is introduced as the biocatalyst.[14]
- The reaction mixture is agitated at a controlled temperature (e.g., 37 °C) for a specified duration (e.g., 50 hours).[14]
- Upon completion, the enzyme and molecular sieves are removed by filtration.[14]
- The filtrate is concentrated, and the products are purified using column chromatography on silica gel.[14]

The structures of the resulting acylated products are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and other two-dimensional techniques like COSY and HSQC.[14]

Biological Relevance

Hamamelose is a key component of hamamelitannin, a tannin found in the bark and leaves of witch hazel (*Hamamelis virginiana*).[5][14] Hamamelitannin is known for its antioxidant and anti-inflammatory properties.[5][17] The biological activities of hamamelitannin are attributed to the galloyl moieties esterified to the hydroxyl groups of the core **Hamamelose** scaffold.[17] While **Hamamelose** itself does not have prominent direct biological activities reported, its unique branched structure is essential for the overall conformation and function of hamamelitannin and other natural products.

Conclusion

The chemical structure of **Hamamelose**, characterized by its C2 hydroxymethyl branch, presents a fascinating deviation from common monosaccharides. Its existence in multiple cyclic and anomeric forms in equilibrium dictates its reactivity and its role as a building block in

complex natural products. The synthetic and enzymatic methodologies developed for **Hamamelose** provide researchers with the tools to explore its potential in various applications, from the synthesis of novel bioactive compounds to its use as a chiral scaffold in drug development.

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